
4-Aminothiazole-5-carboxylic acid
Übersicht
Beschreibung
4-Aminothiazole-5-carboxylic acid (ATCA) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. ATCA is a versatile compound that exhibits unique physicochemical properties, making it a promising candidate for the development of novel drugs, catalysts, and materials.
Wirkmechanismus
The mechanism of action of 4-Aminothiazole-5-carboxylic acid is not fully understood. However, it has been reported to exhibit its biological activities by inhibiting various enzymes and proteins, including DNA topoisomerase II, cyclooxygenase-2, and 5-lipoxygenase. 4-Aminothiazole-5-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-Aminothiazole-5-carboxylic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-Aminothiazole-5-carboxylic acid has also been reported to exhibit antimicrobial activity against various bacteria and fungi. Additionally, 4-Aminothiazole-5-carboxylic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-Aminothiazole-5-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-Aminothiazole-5-carboxylic acid is also readily available and relatively inexpensive. However, there are some limitations to the use of 4-Aminothiazole-5-carboxylic acid in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 4-Aminothiazole-5-carboxylic acid can exhibit low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-Aminothiazole-5-carboxylic acid. One potential area of research is the development of novel drugs targeting various diseases, including cancer and Alzheimer's disease. Another area of research is the development of new catalysts for organic synthesis. 4-Aminothiazole-5-carboxylic acid has also been investigated as a potential material for use in electronic devices due to its unique electronic properties. Further research is needed to fully understand the potential applications of 4-Aminothiazole-5-carboxylic acid in these fields.
Synthesemethoden
4-Aminothiazole-5-carboxylic acid can be synthesized using various methods, including the reaction of thiosemicarbazide with α-bromoketones or α-bromoesters, the reaction of thiosemicarbazide with α-haloacids, and the reaction of thiosemicarbazide with α-haloketones. The most common method for synthesizing 4-Aminothiazole-5-carboxylic acid involves the reaction of thiosemicarbazide with α-bromoacetic acid in the presence of a base, followed by oxidation of the resulting thiazole intermediate.
Wissenschaftliche Forschungsanwendungen
4-Aminothiazole-5-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory activities. 4-Aminothiazole-5-carboxylic acid has also been investigated as a potential scaffold for the development of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
4-amino-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)9-1-6-3/h1H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHKDNUXHXEYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299156 | |
| Record name | 4-Amino-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminothiazole-5-carboxylic acid | |
CAS RN |
1353101-89-9 | |
| Record name | 4-Amino-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



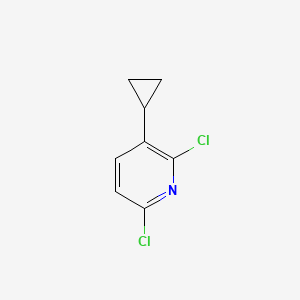
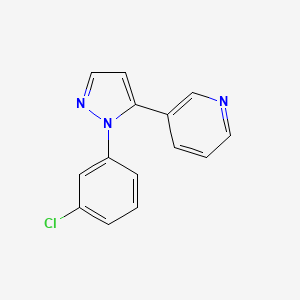
![(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B578734.png)
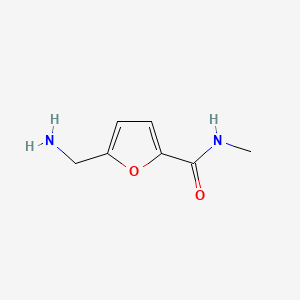
![8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B578738.png)

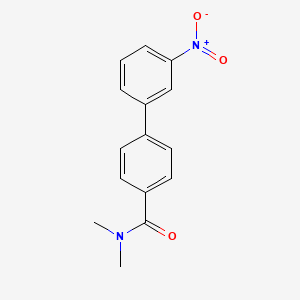
![4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine](/img/no-structure.png)

![Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B578748.png)
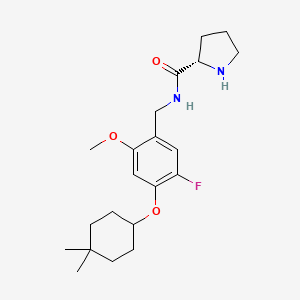
![Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B578752.png)

